molecular formula C23H22N2O7 B2929567 ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate CAS No. 868224-24-2

ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate

Cat. No.: B2929567
CAS No.: 868224-24-2
M. Wt: 438.436
InChI Key: VYUOAGXFYYGJMP-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, an isoquinoline derivative, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate can be compared with other similar compounds:

Properties

IUPAC Name

ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-2-29-22(27)13-30-18-5-3-4-17-16(18)8-9-25(23(17)28)12-21(26)24-11-15-6-7-19-20(10-15)32-14-31-19/h3-10H,2,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUOAGXFYYGJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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